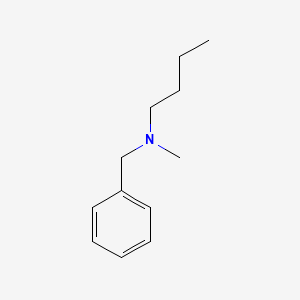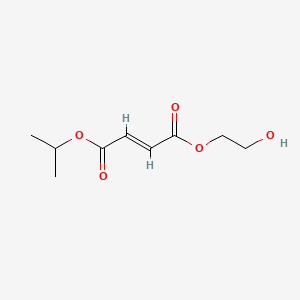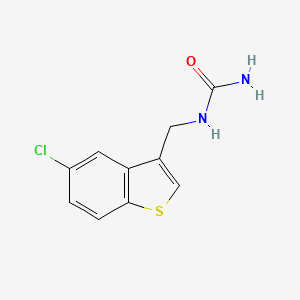
Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. . The presence of the benzo[b]thiophene moiety in the structure imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- typically involves the reaction of 5-chlorobenzo[b]thiophene with appropriate reagents to introduce the urea functionality. One common synthetic route involves the reaction of 5-chlorobenzo[b]thiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the urea derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to and inhibit the activity of certain enzymes and receptors involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- can be compared with other benzo[b]thiophene derivatives, such as:
Benzo[b]thiophene-2-carboxylic acid: Another benzo[b]thiophene derivative with different functional groups and biological activities.
Benzo[b]thiophene-3-carboxamide: Similar structure but with an amide group instead of a urea group, leading to different chemical and biological properties.
The uniqueness of Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
23799-91-9 |
|---|---|
Formule moléculaire |
C10H9ClN2OS |
Poids moléculaire |
240.71 g/mol |
Nom IUPAC |
(5-chloro-1-benzothiophen-3-yl)methylurea |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-1-2-9-8(3-7)6(5-15-9)4-13-10(12)14/h1-3,5H,4H2,(H3,12,13,14) |
Clé InChI |
HFHRIXUPCTURFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=CS2)CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
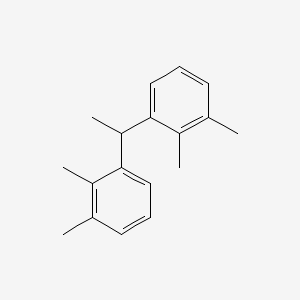
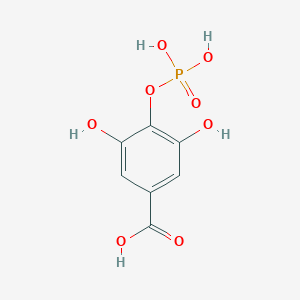
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
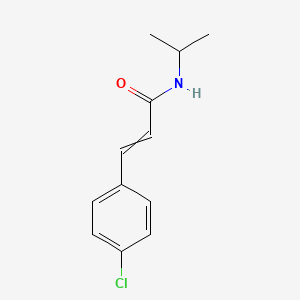
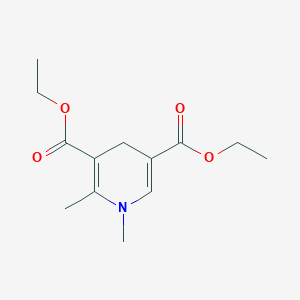
![3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14692405.png)
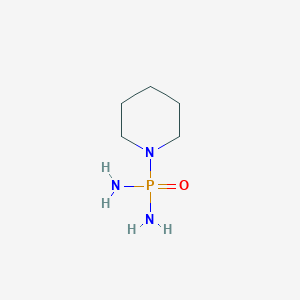
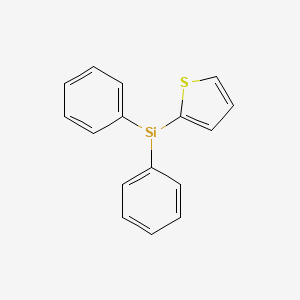
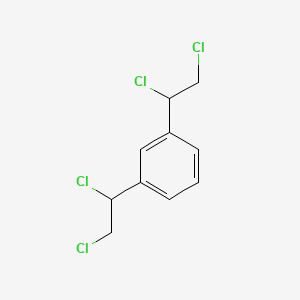
![1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene](/img/structure/B14692429.png)
